3,4-Pentadien-1-ol, 3-methyl-
CAS No.: 18022-52-1
Cat. No.: VC4087344
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18022-52-1 |
---|---|
Molecular Formula | C6H10O |
Molecular Weight | 98.14 g/mol |
Standard InChI | InChI=1S/C6H10O/c1-3-6(2)4-5-7/h7H,1,4-5H2,2H3 |
Standard InChI Key | XLMRLFMXLDXWTI-UHFFFAOYSA-N |
SMILES | CC(=C=C)CCO |
Canonical SMILES | CC(=C=C)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3,4-Pentadien-1-ol, 3-methyl- (systematic IUPAC name: 3-methylpenta-1,4-dien-3-ol) is defined by the molecular formula C₆H₁₀O and a molecular weight of 98.143 g/mol . Its structure features:
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A pentadienyl backbone with double bonds at C1–C2 and C4–C5 positions
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A hydroxyl group (-OH) at C3
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A methyl (-CH₃) substituent also at C3
This configuration creates a conjugated diene system adjacent to a tertiary alcohol, enabling unique electronic interactions and reactivity patterns.
Spectroscopic Signatures
While experimental spectroscopic data remains limited in publicly available literature, computational predictions suggest:
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IR Spectroscopy: Strong O-H stretch ≈ 3400 cm⁻¹, C=C stretches between 1640–1680 cm⁻¹
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¹³C NMR: Expected signals at δ 115–125 ppm (sp² carbons), δ 70–75 ppm (oxygen-bearing C3), δ 20–25 ppm (methyl carbon)
The planar chirality induced by the methyl and hydroxyl groups on C3 warrants further stereochemical analysis through techniques like vibrational circular dichroism.
Physicochemical Properties
Experimental measurements and calculated parameters reveal critical characteristics (Table 1):
Table 1: Key Physicochemical Properties of 3-Methylpenta-1,4-dien-3-ol
Property | Value/Description | Source |
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Density | Not available | |
Boiling Point | Not determined | |
Melting Point | Not determined | |
LogP (Octanol-Water) | 1.109 | |
Polar Surface Area | 20.23 Ų | |
Vapor Pressure | Estimated 258 mmHg @25°C |
The relatively low polar surface area and moderate LogP value suggest preferential solubility in organic solvents over aqueous media. The conjugated diene system likely contributes to UV absorption maxima in the 210–230 nm range, though experimental validation is needed.
Synthetic Approaches
Laboratory-Scale Synthesis
While explicit synthetic protocols remain unpublished, analogous compounds suggest viable routes:
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Propargyl Alcohol Functionalization:
Base-catalyzed condensation of propargyl alcohol with formaldehyde derivatives could install the methyl group while maintaining diene conjugation . -
Diels-Alder Retro-Strategy:
Thermal decomposition of bicyclic Diels-Alder adducts may yield the target compound through concerted reverse electron demand mechanisms.
Key challenges include controlling regioselectivity during diene formation and preventing alcohol dehydration under acidic conditions.
Industrial Production Considerations
Scale-up would require addressing:
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Catalyst Selection: Palladium or nickel catalysts for dehydrogenation steps, though activity may vary with substrate steric hindrance
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Purification Methods: Likely necessitating low-temperature fractional distillation due to thermal sensitivity
Process optimization should focus on minimizing polymerization side reactions inherent to conjugated dienes.
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Compounds
The methyl group in 3,4-pentadien-1-ol, 3-methyl- introduces steric effects that:
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Reduce nucleophilic substitution rates compared to non-methylated analogues
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Stabilize carbocation intermediates during acid-catalyzed reactions
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